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Compound of Interest

gamma-Methylene-gamma-
Compound Name:

butyrolactone

Cat. No.: B154411

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
y-Methylene-y-butyrolactone (GBL), a key structural motif in various natural products and a
valuable building block in organic synthesis. This document presents a compilation of nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside
detailed experimental protocols to aid in the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for y-Methylene-y-
butyrolactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR)

Chemical Shift () L Coupling Constant .
Multiplicity Assignment
ppm (J) Hz

Data not available in
search results
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13C NMR (Carbon-13 NMR)

Chemical Shift (8) ppm Assighment

Data not available in search results

Note: Specific, experimentally verified *H and 3C NMR data for y-Methylene-y-butyrolactone,
including chemical shifts and coupling constants, were not explicitly available in the search
results. The provided tables are placeholders for experimentally determined values.

Infrared (IR) Spectroscopy

Wavenumber (cm~?) Intensity Assignment

Data not available in search
C=0 (lactone carbonyl) stretch

results
Data not available in search C=C (exocyclic methylene)
results stretch

Data not available in search
C-O (ester) stretch
results

Note: While general ranges for lactone and alkene absorptions are known, specific peak values
with intensities for y-Methylene-y-butyrolactone were not found in the search results.

Mass Spectrometry (MS)

m/z Relative Intensity (%) Proposed Fragment

Data not available in search
[M]* (Molecular lon)
results

Data not available in search

results

Note: The mass spectrum and detailed fragmentation pattern for y-Methylene-y-butyrolactone
were not available in the provided search results.
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These are based on standard laboratory practices for the analysis of
unsaturated lactones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Materials:

y-Methylene-y-butyrolactone sample

Deuterated solvent (e.g., Chloroform-d, CDCIs)

Tetramethylsilane (TMS) as an internal standard

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of the y-Methylene-y-butyrolactone
sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIs) in a clean, dry vial.

e |[nternal Standard: Add a small amount of TMS to the solution to serve as an internal
reference (& = 0.00 ppm).

o Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
e Spectrometer Setup: Place the NMR tube in the spectrometer's probe.
o Data Acquisition:

o Tune and shim the spectrometer to optimize the magnetic field homogeneity.
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o Acquire the *H NMR spectrum using standard pulse sequences. Typical parameters
include a 30-45° pulse angle and a sufficient relaxation delay (e.g., 1-2 seconds).

o Acquire the 3C NMR spectrum using a proton-decoupled pulse sequence. A larger
number of scans will be required due to the lower natural abundance of 3C.

» Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a
Fourier transform. Phase and baseline correct the resulting spectra. Integrate the signals in
the *H NMR spectrum and identify the chemical shifts for all signals in both *H and 3C
spectra relative to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR) Infrared Spectroscopy is a common and
convenient method for liquid samples.

Materials:

y-Methylene-y-butyrolactone sample

FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Procedure:

e Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This
will be subtracted from the sample spectrum.

o Sample Application: Place a small drop of the liquid y-Methylene-y-butyrolactone sample
directly onto the ATR crystal.

o Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve
the signal-to-noise ratio. The typical spectral range is 4000-400 cm~1,
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o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule, such as the carbonyl group of the lactone and the carbon-
carbon double bond of the methylene group.

o Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after
the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron lonization (El) is a
standard method for volatile compounds like y-Methylene-y-butyrolactone.

Materials:

e y-Methylene-y-butyrolactone sample

» Volatile solvent (e.g., dichloromethane or diethyl ether)

o GC-MS instrument equipped with an El source and a mass analyzer (e.g., a quadrupole).
Procedure:

e Sample Preparation: Prepare a dilute solution of the y-Methylene-y-butyrolactone sample
(e.g., ~1 mg/mL) in a volatile solvent.

e GC-MS Setup:

o Set the GC oven temperature program to effectively separate the compound from any
impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a
higher temperature (e.g., 250 °C), and then hold for a few minutes.

o Set the injector temperature and the transfer line temperature to ensure volatilization of
the sample without decomposition (e.g., 250 °C).

o Set the MS parameters, including the electron energy for ionization (typically 70 eV for El)
and the mass range to be scanned (e.g., m/z 40-300).
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« Injection: Inject a small volume (e.g., 1 pL) of the prepared sample solution into the GC.

o Data Acquisition: The GC will separate the components of the sample, and the eluting
compounds will be introduced into the mass spectrometer, where they will be ionized and
fragmented. The mass analyzer will separate the ions based on their mass-to-charge ratio,
and a detector will record their abundance.

o Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak ([M]*) to
determine the molecular weight. Analyze the fragmentation pattern to gain further structural
information.

Visualizations

To illustrate the relationships and workflows involved in the spectroscopic analysis of a
compound like y-Methylene-y-butyrolactone, the following diagrams have been generated
using Graphviz.
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of y-Methylene-y-butyrolactone.
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Caption: Detailed workflow for NMR analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of y-Methylene-y-butyrolactone: A
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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